Diisodecyl 4-cyclohexene-1,2-dicarboxylate chemical structure and properties
Diisodecyl 4-cyclohexene-1,2-dicarboxylate chemical structure and properties
This technical guide provides a comprehensive overview of Diisodecyl 4-cyclohexene-1,2-dicarboxylate, a non-phthalate plasticizer of increasing interest in the polymer industry. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its chemical structure, properties, synthesis, and potential applications.
Introduction
Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a high molecular weight ester primarily utilized as a plasticizer to enhance the flexibility, durability, and workability of various polymers. As a member of the tetrahydrophthalate family, it presents a promising alternative to traditional phthalate-based plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), which have come under scrutiny due to health and environmental concerns. Its unique cyclic structure, derived from the Diels-Alder reaction of butadiene and maleic anhydride, imparts distinct properties to the final polymer formulations. This guide will delve into the core scientific and technical aspects of this compound, providing a foundational understanding for its effective application and further research.
Chemical Structure and Identification
The chemical structure of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is characterized by a central cyclohexene ring with two adjacent carboxylate groups. Each of these carboxylate groups is esterified with a C10 isodecyl alcohol. The "isodecyl" designation refers to a complex mixture of branched-chain isomers, which results in the commercial product being a mixture of isomeric diesters. This isomeric complexity contributes to its liquid state and excellent compatibility with a range of polymers.
Caption: Chemical structure of a representative isomer of Diisodecyl 4-cyclohexene-1,2-dicarboxylate.
Table 1: Chemical Identification
| Identifier | Value | Reference |
| IUPAC Name | Bis(8-methylnonyl) cyclohex-4-ene-1,2-dicarboxylate | |
| Synonyms | 4-Cyclohexene-1,2-dicarboxylic Acid Diisodecyl Ester, Diisodecyl 1,2,3,6-Tetrahydrophthalate, 1,2,3,6-Tetrahydrophthalic Acid Diisodecyl Ester | [1][2] |
| CAS Number | 87826-26-4 | [1] |
| Molecular Formula | C₂₈H₅₀O₄ | [3] |
| Molecular Weight | 450.70 g/mol | [1][2] |
Physicochemical Properties
The physical and chemical properties of Diisodecyl 4-cyclohexene-1,2-dicarboxylate are critical to its function as a plasticizer. Its liquid state at room temperature, low volatility, and high boiling point are desirable attributes for processing and for the longevity of the final plasticized product.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Purity | >97.0% | [1][2] |
| Specific Gravity (20/20 °C) | 0.95 | [1] |
| Refractive Index (n²⁰/D) | 1.47 | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Insoluble in water; soluble in common organic solvents. |
Synthesis and Manufacturing
The synthesis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a two-step process. The first step involves the creation of the cyclohexene ring structure via a Diels-Alder reaction. The second step is the esterification of the resulting anhydride with isodecyl alcohol.
Caption: Synthetic pathway for Diisodecyl 4-cyclohexene-1,2-dicarboxylate.
Experimental Protocol: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This procedure outlines the laboratory-scale synthesis of the anhydride intermediate. For safety, 1,3-butadiene is generated in-situ from the thermal decomposition of 3-sulfolene.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-sulfolene and maleic anhydride in a suitable solvent such as xylene.
-
Heating: Gently heat the mixture to reflux. The 3-sulfolene will thermally decompose to release 1,3-butadiene and sulfur dioxide (ensure adequate ventilation in a fume hood). The in-situ generated butadiene will then react with maleic anhydride.
-
Reaction Time: Maintain the reflux for a sufficient period to ensure complete reaction, typically several hours.
-
Isolation: After cooling, the product can be crystallized by the addition of a non-polar solvent like petroleum ether.
-
Purification: The crude product is collected by vacuum filtration, washed with cold petroleum ether, and dried.
Experimental Protocol: Esterification to Diisodecyl 4-cyclohexene-1,2-dicarboxylate
This is a general procedure adapted from the synthesis of similar esters, such as diisodecyl phthalate.[5]
-
Reaction Setup: In a reactor equipped with a stirrer, thermometer, water trap, and a nitrogen inlet, add cis-4-cyclohexene-1,2-dicarboxylic anhydride and a molar excess of isodecyl alcohol (e.g., a 2.1:1 molar ratio of alcohol to anhydride).
-
Inert Atmosphere: Purge the reactor with nitrogen to prevent oxidation.
-
Mono-esterification: Heat the mixture to 140-150 °C. This initial heating step facilitates the formation of the monoester.
-
Di-esterification: Add an esterification catalyst, such as a titanate (e.g., isopropyl titanate), and increase the temperature to facilitate the second esterification and the removal of water.
-
Reaction Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level.
-
Work-up: After cooling, the crude product is typically neutralized with a mild base (e.g., sodium carbonate solution), washed with water, and then purified by steam stripping or vacuum distillation to remove unreacted alcohol and other volatile impurities.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the isomeric nature of the isodecyl chains. Key signals would include:
-
Broad multiplets in the aliphatic region (approx. 0.8-1.7 ppm) corresponding to the numerous CH, CH₂, and CH₃ groups of the isodecyl chains.
-
Signals for the protons on the cyclohexene ring, likely in the range of 2.0-3.5 ppm and 5.5-6.0 ppm for the vinylic protons.
-
A multiplet around 4.0 ppm corresponding to the -OCH₂- protons of the ester linkage.
-
-
¹³C NMR: The carbon NMR spectrum would also show a multitude of signals for the isodecyl chains. Characteristic signals would include:
-
Carbonyl carbons of the ester groups around 170-175 ppm.
-
Olefinic carbons of the cyclohexene ring in the region of 120-135 ppm.
-
The -OCH₂- carbons of the ester linkage at approximately 65-70 ppm.
-
A series of signals in the aliphatic region (10-40 ppm) for the isodecyl and cyclohexene ring carbons.
-
-
IR Spectroscopy: The infrared spectrum would be dominated by:
-
A strong C=O stretching vibration for the ester groups around 1730-1740 cm⁻¹.
-
C-O stretching vibrations in the 1100-1300 cm⁻¹ region.
-
Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
-
A weaker C=C stretching vibration for the cyclohexene ring around 1650 cm⁻¹.
-
-
Mass Spectrometry: Electron ionization mass spectrometry would likely lead to extensive fragmentation of the isodecyl chains. Key fragments might include those corresponding to the loss of an isodecyl group or the phthalic anhydride-like core.
Applications and Performance
Diisodecyl 4-cyclohexene-1,2-dicarboxylate is primarily used as a plasticizer for polymers, most notably for polyvinyl chloride (PVC). Its performance characteristics are comparable or in some cases superior to traditional phthalates.
A study on the closely related dinonyl ester (DL9TH) in PVC for blood containers demonstrated comparable or superior protective effects on red blood cells compared to DEHP.[8] The DOTH/DL9TH-PVC formulation also exhibited better cold resistance.[8] This suggests that diisodecyl 4-cyclohexene-1,2-dicarboxylate would also be a suitable candidate for applications requiring good low-temperature performance and biocompatibility.
The plasticizing efficiency of esters is influenced by the length and branching of the alcohol chain.[9] Generally, for a given acid moiety, efficiency decreases as the carbon number of the alcohol chain increases.[9] Therefore, the diisodecyl ester is expected to have slightly lower plasticizing efficiency than shorter-chain analogs but will offer improved high-temperature performance and lower volatility.[9]
Safety and Toxicology
Toxicological data for Diisodecyl 4-cyclohexene-1,2-dicarboxylate is not extensively available. However, data for the closely related Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) can be used for a preliminary assessment.
Table 3: Toxicological Profile (based on DINCH data)
| Endpoint | Result | Reference |
| Acute Oral Toxicity (Rat LD₅₀) | >5000 mg/kg | [10] |
| Skin Irritation (Rabbit) | Not considered a dermal irritant | [10] |
| Eye Irritation (Rabbit) | Not an eye irritant | [10] |
| Genotoxicity | No indication of genotoxicity | [11] |
| Reproductive/Developmental Toxicity | No evidence of reproductive or developmental toxicity | [11] |
Based on the available data for its analogue, Diisodecyl 4-cyclohexene-1,2-dicarboxylate is expected to have a low order of acute toxicity and is unlikely to be a skin or eye irritant.
Environmental Fate
Information on the environmental fate of Diisodecyl 4-cyclohexene-1,2-dicarboxylate is limited. However, the related compound DINCH is reported to be biodegradable.[11] Esters of this type are generally susceptible to hydrolysis, especially under acidic or basic conditions. Their low water solubility suggests that they will tend to partition to soil and sediment in the environment. Further studies are required to fully elucidate the biodegradation pathways and potential for bioaccumulation.
Analytical Methods
The analysis of Diisodecyl 4-cyclohexene-1,2-dicarboxylate in various matrices can be accomplished using standard chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of the compound.[12][13][14] A suitable capillary column (e.g., DB-5ms) can be used to separate the isomeric mixture, and the mass spectrometer provides definitive identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometric detector (LC-MS), can also be employed, especially for analyzing the compound in complex matrices or for monitoring its metabolites.[1][15][16] Reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile and water is a common starting point for method development.
Conclusion
Diisodecyl 4-cyclohexene-1,2-dicarboxylate is a viable and promising non-phthalate plasticizer with a favorable toxicological profile based on data from its close analogues. Its synthesis is based on well-established chemical reactions, and its physicochemical properties make it suitable for a range of polymer applications, particularly in flexible PVC. Further research is warranted to fully characterize its performance in various polymer systems, to obtain specific spectroscopic and toxicological data for the diisodecyl ester itself, and to comprehensively assess its environmental fate. This technical guide provides a solid foundation for scientists and researchers to build upon in their work with this important compound.
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